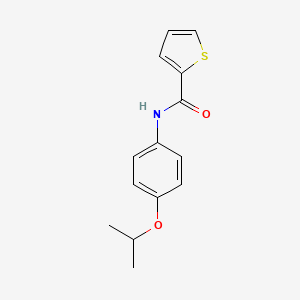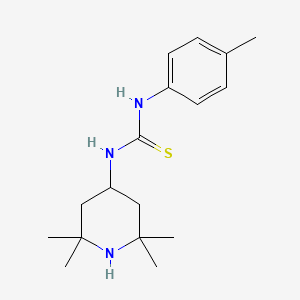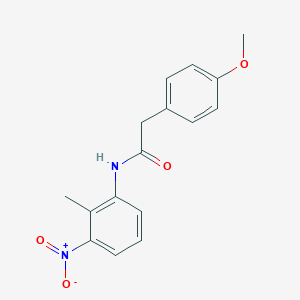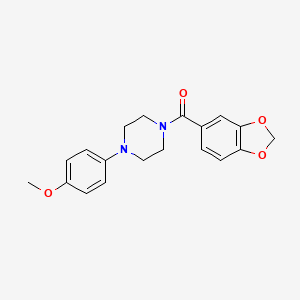
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as HPPB and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of HPPB involves its ability to selectively bind to the dopamine D3 receptor. This binding prevents dopamine from binding to the receptor, which leads to a decrease in the activity of the reward and motivation pathways in the brain. This decrease in activity is thought to be responsible for the potential therapeutic effects of HPPB in the treatment of addiction and related disorders.
Biochemical and Physiological Effects
HPPB has been found to exhibit various biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, HPPB has also been found to exhibit high affinity for the dopamine D2 receptor. This dual binding ability makes HPPB a potential candidate for the treatment of various neurological disorders. Additionally, HPPB has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the primary advantages of using HPPB in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more targeted research into the role of the dopamine D3 receptor in addiction and related disorders. Additionally, HPPB has been found to exhibit low toxicity, which makes it a relatively safe compound to use in lab experiments.
One of the limitations of using HPPB in lab experiments is its limited availability. HPPB is a relatively new compound, and its synthesis method is complex and time-consuming. This limits the amount of HPPB that can be produced and used in lab experiments.
未来方向
There are several future directions for research on HPPB. One potential direction is to investigate its potential therapeutic effects in the treatment of addiction and related disorders. Another potential direction is to investigate its potential anti-inflammatory and antioxidant properties in the treatment of various inflammatory disorders. Additionally, further research is needed to explore the potential limitations and side effects of HPPB in lab experiments and its potential for clinical use.
合成方法
The synthesis method for HPPB involves a multi-step process that utilizes various reagents and solvents. The first step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride to form 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride. The second step involves the reaction of 3-(4H-1,2,4-triazol-4-yl)benzoyl chloride with N-methyl-3-aminopropylamine to form N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine. The final step involves the reaction of N-methyl-3-(3-(4H-1,2,4-triazol-4-yl)benzamido)propylamine with 3-bromobenzaldehyde to form N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide.
科学研究应用
HPPB has been found to exhibit various scientific research applications. One of the primary applications of HPPB is in the field of neuroscience. HPPB has been found to act as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in reward and motivation pathways in the brain. This makes HPPB a potential candidate for the development of drugs to treat addiction and other related disorders.
属性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22(11-10-18(24)15-6-3-2-4-7-15)19(25)16-8-5-9-17(12-16)23-13-20-21-14-23/h2-9,12-14,18,24H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWUNAMSUYPOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)O)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)

![2-(4-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5687022.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)

![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)


![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5687096.png)